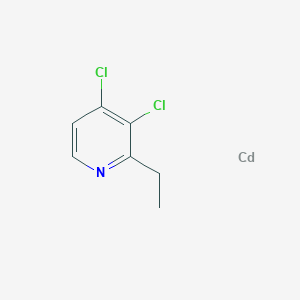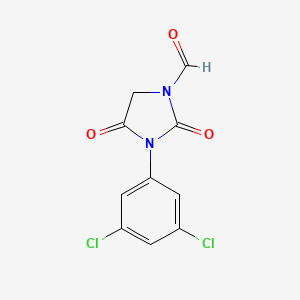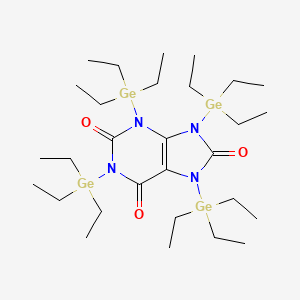![molecular formula C16H13NO4 B14292681 Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]- CAS No. 114601-91-1](/img/structure/B14292681.png)
Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]- is an organic compound with a complex structure that includes a benzene ring, a carboxylic acid group, and an amide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]- typically involves the reaction of 2-acetylphenylamine with benzoic acid derivatives under specific conditions. One common method is the condensation reaction between 2-acetylphenylamine and benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as catalytic processes. For example, the use of transition metal catalysts can facilitate the coupling of 2-acetylphenylamine with benzoic acid derivatives, resulting in higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the amide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simpler compound with a benzene ring and a carboxylic acid group.
Acetophenone: Contains a benzene ring with an acetyl group.
Benzamide: Features a benzene ring with an amide group.
Uniqueness
Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
114601-91-1 |
|---|---|
Fórmula molecular |
C16H13NO4 |
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
2-[(2-acetylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C16H13NO4/c1-10(18)11-6-4-5-9-14(11)17-15(19)12-7-2-3-8-13(12)16(20)21/h2-9H,1H3,(H,17,19)(H,20,21) |
Clave InChI |
AVEKPYGFPVGVJC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


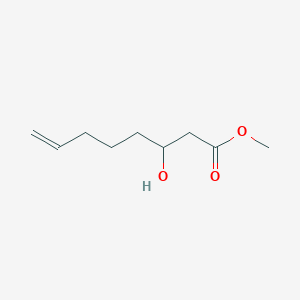

![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B14292611.png)
![4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate](/img/structure/B14292614.png)


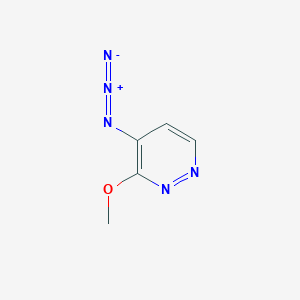
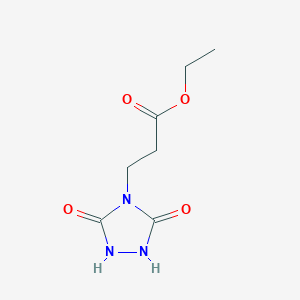
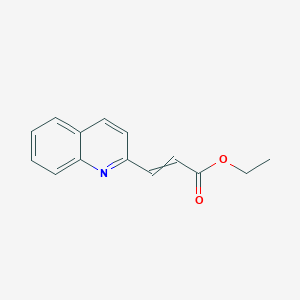
![1-[2-(Methylamino)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14292647.png)
